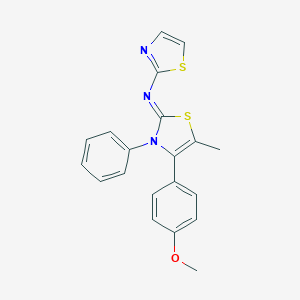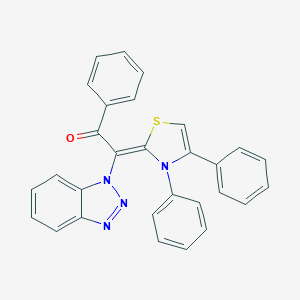
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group
准备方法
The synthesis of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
化学反应分析
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
科学研究应用
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
相似化合物的比较
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile can be compared with other pyridazine derivatives, such as:
2,3-Dihydro-3-oxo-5-methylpyridazine-4-carbonitrile: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
2,3-Dihydro-2-(4-chlorophenyl)-3-oxo-5-methylpyridazine-4-carbonitrile: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, which may influence its electronic properties and interactions with molecular targets.
2,3-Dihydro-2-(4-methylphenyl)-3-oxo-5-ethylpyridazine-4-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position, potentially altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25g/mol |
IUPAC 名称 |
5-methyl-2-(4-methylphenyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-3-5-11(6-4-9)16-13(17)12(7-14)10(2)8-15-16/h3-6,8H,1-2H3 |
InChI 键 |
LFDLYESWMXTQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)



![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

